N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Description
N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 2-methoxyphenyl substituent at position 3 and an N-cyclohexyl-N-methylacetamide group at position 1. The 2-methoxyphenyl group contributes electron-donating properties, which may enhance solubility and modulate target interactions compared to halogenated analogs .
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C22H25N3O4S/c1-23(15-8-4-3-5-9-15)19(26)14-24-17-12-13-30-20(17)21(27)25(22(24)28)16-10-6-7-11-18(16)29-2/h6-7,10-13,15H,3-5,8-9,14H2,1-2H3 |
InChI Key |
SVRBAHZWQCWVTO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinyl core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final steps involve the attachment of the cyclohexyl and N-methylacetamide groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidinone Derivatives
*Hypothesized based on structural analogs; †Predicted using computational tools.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., 2-methoxyphenyl): Enhance solubility and may improve bioavailability compared to electron-withdrawing groups like dichlorophenyl in . Bulkier Groups (e.g., cyclohexyl vs.
Biological Activity :
Pharmacological and Physical Property Trends
- Solubility : The 2-methoxyphenyl group in the target compound likely improves aqueous solubility compared to the thiophen-ethyl substituent in .
- Melting Points : ’s dichlorophenyl analog has a high melting point (230°C), typical for crystalline halogenated compounds, whereas methoxy-substituted derivatives may exhibit lower melting points .
Biological Activity
N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thienopyrimidine core, which is known for its pharmacological versatility. The presence of methoxy and cyclohexyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Proteasome Inhibition : Some studies suggest that this class of compounds can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is critical in inducing apoptosis in malignant cells .
- Sigma Receptor Modulation : The compound may interact with sigma receptors (SRs), which are implicated in cell proliferation and survival pathways. Activation of these receptors has been associated with enhanced cytotoxic effects in cancer cells .
Biological Activity and Efficacy
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| U87MG (Glioblastoma) | 5.0 | Induces apoptosis |
| RPMI 8226 (MM) | 7.5 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 10.0 | Reduces viability |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
A recent study explored the cytotoxic effects of a series of derivatives based on the thienopyrimidine scaffold. Among these derivatives, several exhibited enhanced activity against glioblastoma and multiple myeloma cell lines compared to their parent compounds . The study highlighted the importance of structural modifications in improving biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
